N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine
Description
N-(4-Methoxyphenethyl)-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative characterized by a 4-methoxyphenethyl substituent attached to the nitrogen atom of the benzimidazole-2-amine scaffold. The benzimidazole core is a bicyclic aromatic system fused with an imidazole ring, conferring rigidity and planar geometry that facilitates interactions with biological targets such as enzymes or receptors. The 4-methoxyphenethyl group introduces both hydrophobicity (via the phenethyl chain) and electron-donating properties (via the para-methoxy group), which may enhance solubility and binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-20-13-8-6-12(7-9-13)10-11-17-16-18-14-4-2-3-5-15(14)19-16/h2-9H,10-11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDSAEGOXVMVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring . Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Reaction with Aromatic Aldehydes: The reaction of o-phenylenediamine with aromatic aldehydes in the presence of an acid catalyst.
Cyclization with Cyanogen Bromide: o-Phenylenediamine reacts with cyanogen bromide in acetonitrile solution.
Industrial production methods often involve optimizing these reactions to increase yield and reduce reaction time. Multicomponent reactions and the use of biodegradable promoters like lactic acid have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is synthesized via condensation of o-phenylenediamine with substituted reagents under catalytic or thermal conditions. Key methods include:
-
Condensation with carbonyl derivatives : Reaction with aldehydes or ketones in the presence of sulfur or DMF yields benzimidazole derivatives .
-
Catalytic coupling : Ruthenium-based catalysts (e.g., tetranuclear Ru–H complexes) facilitate deaminative coupling of primary amines to form secondary amines, including unsymmetric products .
Example Reaction Pathway :
Substitution Reactions
The amine and methoxy groups undergo nucleophilic and electrophilic substitutions:
-
Alkylation/Acylation : The secondary amine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides. For example, treatment with methyl iodide in acetone yields N-methyl derivatives .
-
Nucleophilic aromatic substitution : The methoxy group on the phenethyl moiety can be replaced under acidic or basic conditions, enabling functional group diversification.
Table 1: Substitution Reactions and Yields
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, KCO, acetone | N-Methyl derivative | 68 | |
| Acylation | Acetyl chloride, TEA, CHCl | N-Acetylated product | 75 |
Oxidation and Redox Reactions
-
Oxidation of Methoxy Groups : The methoxy substituent can be oxidized to a carbonyl group using strong oxidizing agents (e.g., KMnO) under acidic conditions.
-
Dehydrogenation : Catalytic dehydrogenation with Ru–H complexes forms imine intermediates, critical in coupling reactions .
Key Finding :
A Hammett study (ρ = −0.79 ± 0.1) revealed a cationic transition state during oxidative C–N bond cleavage .
Metal Coordination and Complexation
The benzimidazole nitrogen and amine group act as ligands for transition metals:
-
Ru Complexation : The compound coordinates with Ru–H catalysts to form active intermediates in deaminative coupling .
-
Cu/Ni/Cd Complexes : Forms stable complexes with metals, characterized by IR and X-ray diffraction .
Table 2: Metal Complex Properties
| Metal | Coordination Site | Structure | Application | Source |
|---|---|---|---|---|
| Cu(II) | Benzimidazole N, NH | Triclinic | Antimicrobial activity | |
| Cd(II) | Benzimidazole N | Tetrahedral | Material science |
Cross-Coupling Reactions
-
Suzuki Coupling : The aryl halide moiety (if present) participates in palladium-catalyzed cross-coupling with boronic acids.
-
Catalytic Amination : Ru–H systems enable coupling with primary amines to generate unsymmetric secondary amines .
Mechanistic Insight :
Deuterium labeling experiments (18% D incorporation) and carbon isotope effects (C(1) = 1.015(2)) confirm a rate-limiting C–N cleavage step .
Cyclization and Heterocycle Formation
-
Dehydrative Cyclization : Glutamine derivatives cyclize under thermal conditions to form fused heterocycles (e.g., indenodihydropyridines) .
-
Quinoxaline Formation : Reacts with o-phenylenediamine in the absence of sulfur to yield quinoxaline derivatives .
Biological Activity-Driven Modifications
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine, have shown significant anticancer properties. Research indicates that compounds with a benzimidazole scaffold can inhibit the growth of various cancer cell lines. For instance:
- Mechanism : The compound's structure allows it to interact with cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells.
- Case Studies : Studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against leukemia and solid tumors, suggesting their utility in developing new anticancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have reported that benzimidazole derivatives possess broad-spectrum antibacterial and antifungal properties.
- Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Studies : In vitro evaluations show that this compound has effective antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, which play a crucial role in inflammatory responses.
- Case Studies : Research has shown that certain benzimidazole derivatives can reduce inflammation markers in animal models, indicating potential applications in treating inflammatory diseases .
Antiparasitic Activity
Benzimidazole derivatives are well-known for their antiparasitic effects, particularly against helminths (worms).
- Mechanism : These compounds typically act by inhibiting microtubule formation in parasites, leading to their paralysis and eventual death.
- Case Studies : Specific derivatives have been used successfully in treating parasitic infections such as ascariasis and hookworm infections, demonstrating the therapeutic potential of this compound in this area .
Neurological Applications
Emerging research suggests that benzimidazole derivatives may play a role in neurological disorders.
- Mechanism : The compounds might modulate neurotransmitter systems or protect against neurodegeneration.
- Case Studies : Preliminary studies indicate potential benefits in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, warranting further investigation into their neuroprotective effects .
Synthesis and Structural Variations
The synthesis of this compound involves various chemical reactions that can be optimized for better yield and purity.
| Synthesis Method | Yield | Notes |
|---|---|---|
| Multicomponent reactions | 70% | Effective for producing diverse derivatives |
| Tandem sequences | 65% | Useful for complex structures |
| Traditional methods | 50% | Less efficient but straightforward |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The compound may also interact with DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
The following analysis compares N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine with structurally related benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Position of Methoxy Group : The para-methoxy group in the target compound may enhance electronic donation compared to the ortho-methoxy analog (compound 2 in ), which could influence binding interactions .
- Bulk and Complexity : Astemizole’s piperidinyl-4-methoxyphenethyl chain enhances steric bulk, likely improving receptor selectivity but reducing solubility .
Physicochemical and Spectral Properties
Key Observations :
- Methoxy Group Shifts : The para-methoxy group in the target compound would likely resonate near δH 3.7 ppm, similar to compound 9 (δH 3.523 ppm) , while ortho-methoxy groups (e.g., compound 2) show upfield shifts due to steric hindrance .
- Optical Activity : Chiral analogs like compound 2 exhibit significant optical rotation ([α]D +67.6), suggesting stereochemistry critically impacts molecular interactions .
Biological Activity
N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine is a compound from the benzimidazole class, which is characterized by its diverse pharmacological activities. This compound has garnered attention for its potential in medicinal chemistry due to its structural features that allow for interaction with various biological targets, making it a significant subject of study in drug development.
Pharmacological Properties
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. Studies have shown that certain derivatives exhibit significant anticancer activity against various cancer cell lines, including leukemia and breast cancer .
- Antimicrobial Properties : Compounds in the benzimidazole family have demonstrated antimicrobial effects against a range of pathogens. The presence of the methoxy group in this compound may enhance its activity against bacterial strains .
- Antiviral and Antiparasitic Effects : Research indicates that benzimidazole derivatives can exhibit antiviral and antiparasitic properties, making them candidates for further investigation in treating diseases caused by viruses and parasites .
The mechanism of action for this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. For instance, the inhibition of tubulin polymerization is a well-documented pathway through which benzimidazole derivatives exert their anticancer effects. Additionally, the structural similarity of this compound to nucleotides allows it to interact with DNA and potentially inhibit various enzymatic processes essential for cell proliferation .
Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Anticancer Activity : In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 3.1 µM to 8.7 µM . The presence of methoxy groups was found to enhance antiproliferative activity.
- Antimicrobial Screening : A high-throughput screening approach revealed that several benzimidazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
Data Tables
| Activity | Target Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 3.1 - 8.7 µM |
| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Antimicrobial | Escherichia coli | 3.12 - 12.5 µg/mL |
Structure-Activity Relationships (SAR)
Research into SAR has indicated that modifications on the benzimidazole core significantly influence biological activity:
- Compounds with electron-donating groups like methoxy at specific positions on the phenyl ring tend to show enhanced anticancer properties.
- Conversely, electron-withdrawing groups have shown varied effects depending on their position relative to the benzimidazole core, indicating a complex interplay between structure and activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
